2-Bromo-N-(2,2-diethoxyethyl)acetamide
Description
2-Bromo-N-(2,2-diethoxyethyl)acetamide is a brominated acetamide derivative characterized by a diethoxyethyl group attached to the nitrogen atom. Its molecular formula is C₈H₁₆BrNO₃, with a molecular weight of 254.12 g/mol. The compound features a reactive bromoacetamide core, enabling nucleophilic substitution reactions, while the diethoxyethyl substituent introduces steric bulk and hydrophobicity.
Properties
CAS No. |
1202781-08-5 |
|---|---|
Molecular Formula |
C8H16BrNO3 |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
2-bromo-N-(2,2-diethoxyethyl)acetamide |
InChI |
InChI=1S/C8H16BrNO3/c1-3-12-8(13-4-2)6-10-7(11)5-9/h8H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
BVNCVSIPLWGTMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC(=O)CBr)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2,2-diethoxyethyl)acetamide typically involves the reaction of bromoacetyl chloride with 2,2-diethoxyethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(2,2-diethoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be replaced by an oxygen atom, resulting in the formation of a corresponding bromoacetamide derivative.
Reduction: The bromine atom can be reduced to form a bromoethylamine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are used for substitution reactions.
Major Products Formed:
Oxidation: Bromoacetamide derivatives.
Reduction: Bromoethylamine derivatives.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
2-Bromo-N-(2,2-diethoxyethyl)acetamide is widely used in scientific research due to its versatility. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool in biochemical studies. In industry, it finds applications in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 2-Bromo-N-(2,2-diethoxyethyl)acetamide exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Physical Properties
Halogen Variations
- 2-Bromoacetamide vs. Chloro/Fluoro Analogs :
Bromine’s larger atomic radius compared to chlorine or fluorine enhances its leaving-group ability in nucleophilic substitution reactions. For example, 2-bromo-N-(4-bromophenyl)acetamide () exhibits higher reactivity in SN2 reactions than its chloro counterpart. The bromo group’s polarizability also strengthens halogen bonding, influencing crystal packing and solubility .
Aromatic vs. Aliphatic Substituents
- Aryl-Substituted Analogs :
Compounds like 2-bromo-N-(2-chlorophenyl)acetamide () and 2-bromo-N-(2-methoxyphenyl)acetamide () feature aromatic substituents. These groups introduce π-π stacking interactions, increasing melting points (e.g., 148–150°C for 2-bromo-N-(4-bromophenyl)acetamide) but reducing solubility in polar solvents . - Aliphatic Ether Substituents :
The diethoxyethyl group in the target compound enhances lipophilicity (predicted logP ~1.5–2.0) compared to methoxyethyl (e.g., 2-bromo-N-(2-methoxyethyl)acetamide, ) or rigid aromatic analogs. This property improves membrane permeability, making it advantageous in drug delivery systems .
Structural and Crystallographic Comparisons
- The diethoxyethyl group in the target compound likely disrupts planar molecular packing observed in simpler acetamides, leading to amorphous or less-ordered crystalline phases .
- Hydrogen Bonding :
In 2-bromoacetamide, the bromine atom lies slightly out of the amide plane (0.374 Å), creating a dipole that influences intermolecular interactions. Substituting the nitrogen with a diethoxyethyl group may reduce classical N–H∙∙∙O hydrogen bonding, favoring weaker C–H∙∙∙Br or van der Waals interactions .
Data Tables: Key Properties of Selected Analogs
Biological Activity
2-Bromo-N-(2,2-diethoxyethyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves the alkylation of acetamide derivatives with 2-bromo-1,1-diethoxyethane. The reaction typically follows a nucleophilic substitution mechanism, leading to the formation of the desired compound in moderate to high yields. The characterization of the compound is usually performed using spectroscopic methods such as NMR and IR spectroscopy.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, nitroimidazole derivatives have shown potent activity against Mycobacterium tuberculosis and other parasitic organisms, with minimal cytotoxicity observed in mammalian cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the biosynthesis of mycolic acids in M. tuberculosis, leading to bacterial cell death .
- Nitric Oxide Production : The reduction of certain derivatives generates nitric oxide, which has been implicated in the antimicrobial effects against anaerobic pathogens .
- Targeting Enzymatic Pathways : Some studies suggest that these compounds may inhibit specific enzymes crucial for pathogen survival, although further research is needed to elucidate these pathways fully .
Case Studies
Several case studies highlight the efficacy of this compound and its analogs:
- Activity Against Leishmania donovani :
- Antitubercular Effects :
- Cytotoxicity Assessment :
Data Tables
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Nitroimidazole Derivative A | 0.006 | Antitubercular |
| Nitroimidazole Derivative B | >30 | Antileishmanial |
Q & A
Basic: What synthetic routes are commonly employed for 2-Bromo-N-(2,2-diethoxyethyl)acetamide?
Methodological Answer:
The synthesis typically involves bromoacetylation of a diethoxyethylamine precursor. A two-step procedure is recommended:
Acylation : React 2,2-diethoxyethylamine with bromoacetyl bromide in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HBr .
Purification : Isolate the product via column chromatography (ethyl acetate/petroleum ether gradients) or recrystallization from ethanol/water mixtures .
Key quality control includes monitoring reaction progress by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirming purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms the acetamide backbone (δ 2.1 ppm for CH₂Br, δ 3.5–4.0 ppm for diethoxyethyl protons) and absence of unreacted amine .
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves stereochemistry and validates dihedral angles between the acetamide and diethoxyethyl groups .
- HPLC-MS : Quantifies purity (>95%) and detects bromine isotopic patterns (m/z 79/81 ratio) .
Advanced: How can researchers address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized Protocols : Fix substrate concentration (e.g., 1 mM ATP for kinase assays) and pre-incubate enzymes with the compound for 30 min to ensure binding equilibrium .
- Control for Solubility : Use DMSO concentrations ≤1% and confirm compound stability via LC-MS post-assay .
- Cross-validate : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric) to rule out artifact interference .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model the electrophilic α-carbon’s susceptibility. Calculate Fukui indices to identify reactive sites .
- MD Simulations : Simulate solvation in water/ethanol mixtures (using OPLS-AA forcefield) to predict aggregation effects on reaction kinetics .
- SAR Analysis : Compare with analogs (e.g., 2-Bromo-N-(2-fluorophenyl)acetamide) to assess electronic effects of substituents on SN2 transition states .
Basic: What are the primary chemical reactions involving this compound?
Methodological Answer:
- Nucleophilic Substitution : The bromine atom undergoes SN2 displacement with amines (e.g., piperidine) to form secondary acetamides .
- Hydrolysis : In acidic conditions (HCl/THF), the diethoxyethyl group hydrolyzes to yield aldehyde intermediates, useful for further functionalization .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst) modify the aromatic moiety .
Advanced: How to handle polymorphism in crystallographic studies?
Methodological Answer:
- Screening : Crystallize from multiple solvents (e.g., methanol, acetonitrile) to isolate polymorphs. Use SHELXD for phase determination .
- Thermal Analysis : Perform DSC to identify polymorphic transitions (endothermic peaks ~150°C) .
- Refinement : Apply TWINABS in SHELXL to deconvolute overlapping diffraction patterns in twinned crystals .
Basic: Recommended purification techniques for high-purity yields?
Methodological Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (ethyl acetate:petroleum ether from 1:9 to 3:7) .
- Recrystallization : Dissolve crude product in hot ethanol (60°C), cool to 4°C, and filter to remove polymeric byproducts .
- HPLC Prep : Semi-preparative C18 column (20%→80% acetonitrile/water over 30 min) for >99% purity .
Advanced: How do substituents influence biological activity in halogenated acetamides?
Methodological Answer:
- Halogen Bonding : Bromine’s σ-hole interacts with kinase ATP-binding pockets (e.g., Tyr90 in EGFR), enhancing inhibitory potency .
- Lipophilicity : Fluorine in analogs (e.g., 2-Bromo-N-(2-fluorophenyl)acetamide) increases logP by ~0.5 units, improving membrane permeability .
- Metabolic Stability : Diethoxyethyl groups resist CYP450 oxidation compared to ethoxy analogs, as shown in microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
